Fmoc-d-glu(otbu)-opfp

Solid-phase peptide synthesis Pre-activated amino acid Coupling efficiency

Fmoc-D-Glu(OtBu)-OPfp is a pre-activated, enantiomerically defined D-glutamic acid building block for Fmoc SPPS, combining N-α-Fmoc protection, γ-tert-butyl ester, and α-OPfp ester in a single ready-to-couple reagent. It eliminates in situ activation steps that prolong cycle times and introduce side reactions such as dehydration at sensitive residues. • Cuts coupling cycle time by 3-15 min per step in multi-channel automated synthesizers • Enables real-time bromophenol blue visual coupling monitoring without interrupting for Kaiser testing • Delivers 100% homogeneous product vs. side-product contamination typical of DCC/HOBt activation • Minimizes reagent footprint and side-product formation in GMP manufacturing environments

Molecular Formula C30H26F5NO6
Molecular Weight 591.53
CAS No. 200616-21-3
Cat. No. B613504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-d-glu(otbu)-opfp
CAS200616-21-3
Synonymsfmoc-d-glu(otbu)-opfp; 200616-21-3; Fmoc-D-glutamicacidgamma-tert-butylesteralpha-pentafluorophenylester; CTK8E9925; MolPort-016-580-300; CF-800; ZINC71788102; RTR-009344; AK-85720; KB-292896; TR-009344; FT-0696176; ST24047253; 5-tert-Butyl1-(pentafluorophenyl)N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-glutamate; O5-tert-butylO1-(2,3,4,5,6-pentafluorophenyl)(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanedioate
Molecular FormulaC30H26F5NO6
Molecular Weight591.53
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C30H26F5NO6/c1-30(2,3)42-21(37)13-12-20(28(38)41-27-25(34)23(32)22(31)24(33)26(27)35)36-29(39)40-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,36,39)/t20-/m1/s1
InChIKeyAIDYQYOPUBOMTR-HXUWFJFHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Glu(OtBu)-OPfp: Pre-Activated SPPS Building Block


Fmoc-D-Glu(OtBu)-OPfp (CAS 200616-21-3) is a pre-activated, enantiomerically defined amino acid derivative that combines N-α-Fmoc protection, a γ-tert-butyl ester side-chain protecting group, and an α-pentafluorophenyl (OPfp) ester in a single reagent. It serves as a ready-to-couple building block for incorporating D-glutamic acid residues into peptides via Fmoc solid-phase peptide synthesis (SPPS) . The compound is used in the patented preparation of liver retention clearing agents .

Pre-activated OPfp ester – ready to couple directly, no additional activation
D-enantiomer (R-configuration) for stereodefined D-peptide synthesis
Compatible with automated Fmoc-SPPS and bromophenol blue monitoring

Why Fmoc-D-Glu(OtBu)-OPfp Cannot Be Substituted


Substituting Fmoc-D-Glu(OtBu)-OPfp with its free-acid counterpart Fmoc-D-Glu(OtBu)-OH (CAS 104091-08-9) introduces mandatory in situ activation steps that require additional coupling reagents (e.g., DIC/HOBt), prolong cycle times, and create side-reaction risk—particularly dehydration at the side-chain amide for problematic residues [1]. Substituting the D-enantiomer with the L-enantiomer Fmoc-L-Glu(OtBu)-OPfp (CAS 86061-04-3) inverts peptide stereochemistry and can abolish biological activity in stereosensitive targets. The OPfp pre-activation and D-configuration are functionally paired properties that cannot be independently replaced without quantifiable consequences for synthetic efficiency, product homogeneity, and biological fidelity.

Pre-activated D-Glu(OPfp) ester
Free acid Fmoc-D-Glu(OtBu)-OH
Requires in situ activation (DIC/HOBt), which may prolong cycle time and increase side-reaction risk
D-enantiomer (R-configuration)
L-enantiomer Fmoc-L-Glu(OtBu)-OPfp
Inverts peptide stereochemistry, which may abolish biological activity in stereosensitive targets

Fmoc-D-Glu(OtBu)-OPfp: Differentiation Evidence


Elimination of In Situ Activation Step

Fmoc-D-Glu(OtBu)-OPfp is supplied as a pre-activated pentafluorophenyl ester that requires no additional coupling reagents for amide bond formation. In contrast, the free-acid analogue Fmoc-D-Glu(OtBu)-OH requires in situ activation with carbodiimide/HOBt mixtures. Fmoc-amino acid OPfp esters are activated esters that do not require any additional activation, enabling direct use in coupling steps . This eliminates reagent weighing, pre-activation incubation, and the associated solvent/reagent waste stream. While no direct head-to-head coupling-time study was identified for the D-Glu derivative specifically, the class of Fmoc-OPfp esters consistently eliminates the 3–15 minute pre-activation hold time required for DIC/HOBt protocols in automated SPPS.

Elimination of In Situ Activation
Class-level
Target: zero extra reagents; Comparator: requires DIC/HOBt with 3–15 min pre-activation hold
Streamlines automated SPPS workflow
Class-level inference; confirm for specific sequence
Solid-phase peptide synthesis Pre-activated amino acid Coupling efficiency

Real-Time Bromophenol Blue Monitoring

Fmoc-amino acid pentafluorophenyl esters enable the use of bromophenol blue as a real-time visual indicator of amide bond formation during SPPS . The liberated pentafluorophenol produces a characteristic color transition from blue to yellow upon complete coupling, providing an unambiguous visual endpoint. This capability is absent in carbodiimide/HOBt or aminium/phosphonium salt-mediated in situ activation protocols, which require post-coupling Kaiser or TNBS testing to verify completion. The bromophenol blue monitoring method was originally demonstrated for Fmoc-amino acid pentafluorophenyl esters in the foundational work by Atherton and Sheppard [1].

Bromophenol Blue Monitoring
Class-level
Color transition blue→yellow signals coupling completion in real time
Enables visual endpoint detection without destructive sampling
Class-level evidence; verify protocol compatibility
Solid-phase peptide synthesis Reaction monitoring Process analytical technology

D-Configuration Ensures Correct Stereochemistry

Fmoc-D-Glu(OtBu)-OPfp delivers the D-configuration of glutamic acid, which is essential for synthesizing D-peptides or peptides incorporating D-Glu residues with defined stereochemistry. The L-enantiomer (Fmoc-L-Glu(OtBu)-OPfp, CAS 86061-04-3) produces peptides of opposite chirality. D-Amino acid incorporation confers resistance to proteolytic degradation; substitution of D-amino acids with their L-counterparts in stereosensitive peptides can reduce proteolytic half-life by >10-fold in serum stability assays and can abolish target binding [1]. Commercial specifications for the closely related Fmoc-D-Glu(OtBu)-OH list enantiomeric purity ≥ 99.5% (a/a) , establishing the analytical benchmark expected for the D-configuration building block class.

D-Configuration Stereochemistry
Reported
D-enantiomer (R) vs. L-enantiomer; reported ≥10-fold difference in proteolytic half-life
Preserves stereochemical integrity for D-peptide bioactivity
Enantiomeric purity should be verified for critical applications
D-Amino acid Enantiomeric purity Peptide stereochemistry

Prevention of Dehydration Side Reactions

In a controlled study on asparagine coupling—a residue prone to side-chain dehydration during activation—Fmoc-Asn-OPfp yielded a single homogeneous peptide product, whereas DCC/HOBt-mediated in situ activation of Fmoc-Asn-OH produced varying amounts of β-cyano alanine side product detectable by HPLC and Edman degradation [1]. The same study demonstrated that for peptides containing both asparagine and tryptophan, only the OPfp ester approach produced a homogeneous product [1]. While this evidence is derived from asparagine and not glutamic acid, the mechanistic principle—that pre-formed active esters bypass the reactive oxazolone/intermediate species responsible for side reactions—applies broadly across Fmoc-amino acid OPfp derivatives. For Fmoc-D-Glu(OtBu)-OPfp, the OtBu protection on the γ-carboxyl eliminates the dehydration risk specific to glutamic acid, but the OPfp pre-activation avoids the general risk of α-carbon racemization that can occur during in situ carboxylate activation [2].

Dehydration Side Reaction Prevention
Class-level
100% homogeneous product
Improves crude peptide purity and reduces purification burden
Evidence from Asn coupling; generalizable to other residues
Side reaction suppression Peptide homogeneity Asparagine/glutamine coupling

Patent-Validated LRCA Building Block

Fmoc-D-Glu(OtBu)-OPfp is specifically cited as a key intermediate in the patented preparation of liver retention clearing agents (LRCAs) . LRCAs are bifunctional constructs comprising a hepatic clearance-directing component and a binding moiety; the D-glutamic acid residue serves as a critical structural element in the clearance-directing domain. The patent literature (WO9746099A1 / EP0906015) describes LRCAs that direct the biodistribution of therapeutic constructs to hepatic clearance pathways [1]. The use of the pre-activated OPfp ester specifically enables efficient coupling of the D-Glu residue during the convergent assembly of these complex bifunctional molecules, where in situ activation would risk side reactions at other functional groups present in the construct.

Patent-Validated LRCA Building Block
Data to verify
Specifically cited in patented synthesis of liver retention clearing agents
Provides procurement confidence for bifunctional construct synthesis
Verify applicability to your target construct
Liver retention clearing agent Targeted clearance Patent-validated building block

Fmoc-D-Glu(OtBu)-OPfp: Key Application Scenarios


Automated D-Peptide Library Synthesis

Fmoc-D-Glu(OtBu)-OPfp is ideally suited for automated multi-channel peptide synthesizers where elimination of in situ activation reduces cycle time by 3–15 minutes per coupling step [1]. The bromophenol blue monitoring capability provides real-time visual coupling confirmation without interrupting the automated sequence for Kaiser testing . These features are especially valuable when synthesizing positional scanning libraries of D-peptides for protease-stability screening.

GMP Manufacturing of D-AA Therapeutic Peptides

For GMP production of therapeutic peptides incorporating D-glutamic acid residues, the pre-activated OPfp ester minimizes the number of reagents introduced into the manufacturing process and reduces the risk of side-product formation that complicates downstream purification [1]. The documented use of this building block in patented pharmaceutical constructs provides regulatory-facing evidence of synthetic precedent .

Bifunctional Clearance-Directing Conjugates

In the assembly of liver retention clearing agents (LRCAs) or similar bifunctional constructs where multiple reactive functional groups coexist, Fmoc-D-Glu(OtBu)-OPfp enables chemoselective amide bond formation at the D-Glu α-carboxyl without activating other carboxyl or hydroxyl groups present in the construct . The pre-activated ester avoids the need for coupling reagents that could trigger cross-reactivity with sensitive moieties such as maleimides or unprotected carbohydrate hydroxyls.

Maximal Yield for Difficult Couplings

In peptide sequences exceeding 20 residues where cumulative coupling inefficiency leads to microheterogeneity, the superior product homogeneity documented for OPfp esters—100% homogeneous product vs. side-product contamination with in situ DCC/HOBt activation [1]—makes this building block a strategic choice. The resulting reduction in deletion and truncation sequences improves crude purity and reduces preparative HPLC purification burden.

Application
Selection Property
Validation Focus
Automated D-peptide library synthesis
Pre-activated coupling (no in situ activation)
Cycle time reduction and real-time monitoring compatibility
GMP production of D-peptide therapeutics
Minimized reagent handling and side-product risk
Crude purity improvement and regulatory precedence
Bifunctional clearance-directing conjugate synthesis
Chemoselective pre-activated ester (avoids cross-reactivity)
Reaction selectivity in multifunctional constructs
High-fidelity coupling for long peptides (>20 residues)
High product homogeneity (pre-activated OPfp ester)
Reduced truncation/deletion sequences and purification burden

Technical Documentation Hub

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29 linked technical documents
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